molecular formula C7H15N B2833169 1-Cyclopropylbutan-2-amine CAS No. 910383-54-9

1-Cyclopropylbutan-2-amine

Cat. No. B2833169
M. Wt: 113.204
InChI Key: JCXKPIBKDPHVEY-UHFFFAOYSA-N
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Description

“1-Cyclopropylbutan-2-amine” is a chemical compound with the CAS Number: 910383-54-9 . It has a molecular weight of 113.2 and is typically in liquid form .


Physical And Chemical Properties Analysis

“1-Cyclopropylbutan-2-amine” is a liquid at room temperature . The specific physical and chemical properties such as boiling point, melting point, and solubility are not mentioned in the search results.

Scientific Research Applications

Morphology-Tuned Catalytic Activity

Research demonstrates the use of catalysts in the reductive amination of cyclopentanone, a process relevant for the production of amines like cyclopentylamine. This process is crucial in synthesizing various natural products and medicines, highlighting the potential role of 1-Cyclopropylbutan-2-amine in similar catalytic reactions (Guo et al., 2019).

Enantioselective Synthesis

Another application is observed in the synthesis of bicyclo[1.1.1]pentan-1-amine, a compound with significant medicinal chemistry interest. The enantioselective synthesis of this compound and related structures demonstrates the relevance of 1-Cyclopropylbutan-2-amine in creating biologically active compounds (Goh et al., 2014).

Polymer Microstructure Modification

The interaction of tetramethylethylenediamine with butadiene anionic polymerization models in cyclopentane, resulting in various polybutadiene microstructures, is another notable application. This area of study could implicate 1-Cyclopropylbutan-2-amine in the modification of polymer structures for industrial purposes (Werbowyj et al., 1986).

CuH-Catalyzed Hydroamination

A significant application is found in the CuH-catalyzed hydroamination process, where amine-substituted cyclobutanes and cyclopropanes, including structures similar to 1-Cyclopropylbutan-2-amine, are synthesized. This process is critical for producing compounds with multiple substituents and stereocenters, relevant in biologically active compounds (Feng et al., 2019).

Synthesis of Free Radical Scavengers

The synthesis of compounds like 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines illustrates another application. Such compounds, which could potentially include 1-Cyclopropylbutan-2-amine derivatives, may act as free radical scavengers, suggesting therapeutic applications in diseases involving free radicals (Muhi-Eldeen & Hassan, 2017).

Strain-Release Heteroatom Functionalization

The development of methods for strain-release heteroatom functionalization, utilizing strained C–C and C–N bonds, is a significant area. This method, potentially involving 1-Cyclopropylbutan-2-amine, is crucial for incorporating small, strained ring systems into molecules, with applications in bioconjugation and peptide labeling (Lopchuk et al., 2017).

Safety And Hazards

The safety information for “1-Cyclopropylbutan-2-amine” includes several hazard statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-cyclopropylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-7(8)5-6-3-4-6/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXKPIBKDPHVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropylbutan-2-amine

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